molecular formula C8H6Cl2O2 B1293813 3',5'-Dichloro-4'-hydroxyacetophenone CAS No. 17044-70-1

3',5'-Dichloro-4'-hydroxyacetophenone

Cat. No. B1293813
M. Wt: 205.03 g/mol
InChI Key: FXSIZYWHUQEXPC-UHFFFAOYSA-N
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Patent
US05081274

Procedure details

In 28 ml of acetic anhydride was dissolved 50.0 g of 2,6-dichlorophenol and, one or two drops of conc. sulfuric acid were added to the solution The mixture was reacted at 130° C. for 10 minutes to effect acetylation After the reaction, the reaction solution was poured onto 300 ml of ice water and the mixture was extracted with ethyl acetate After drying the ethyl acetate phase over anhydrous magnesium sulfate overnight, the ethyl acetate phase was concentrated to give 58.2 g of colorless oily substance. Next, the oily substance was dissolved in 150 ml of nitrobenzene and 56 8 g of powdery aluminum chloride was gradually added to the solution. The reaction was carried out at 60° to 70° C. for 27 hours to effect Fries rearrangement. After completion of the reaction, the reaction solution was poured onto 1 liter of cold dil. hydrochloric acid and the organic phase was separated from the aqueous phase. The organic phase was extracted with 2N sodium hydroxide aqueous solution After the extraction, the solution was rendered acidic by adding 5N hydrochloric acid thereto followed by extracting with ethyl acetate. After drying over anhydrous magnesium sulfate, the ethyl acetate phase was concentrated to give 38.5 g of 2,6-dichloro-4-acetylphenol as crude crystals. The crystals were recrystallized from hot ethyl acetate to give 19.9 g of pure white 2,6-dichloro-4-acetylphenol. 2,6-dichloro-4-acetylphenol (3,5-dichloro-4-hydroxyacetophenone): C8H6Cl2O2
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
56
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
28 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[OH:9].[Cl-].[Al+3].[Cl-].[Cl-].Cl.[C:15](OC(=O)C)(=[O:17])[CH3:16]>S(=O)(=O)(O)O.[N+](C1C=CC=CC=1)([O-])=O>[Cl:1][C:2]1[CH:7]=[C:6]([C:15](=[O:17])[CH3:16])[CH:5]=[C:4]([Cl:8])[C:3]=1[OH:9] |f:1.2.3.4|

Inputs

Step One
Name
ice water
Quantity
300 mL
Type
reactant
Smiles
Step Two
Name
56
Quantity
8 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)O
Name
Quantity
28 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to the solution The mixture
CUSTOM
Type
CUSTOM
Details
was reacted at 130° C. for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the ethyl acetate phase over anhydrous magnesium sulfate overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the ethyl acetate phase was concentrated
CUSTOM
Type
CUSTOM
Details
to give 58.2 g of colorless oily substance
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the organic phase was separated from the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with 2N sodium hydroxide aqueous solution
EXTRACTION
Type
EXTRACTION
Details
After the extraction
ADDITION
Type
ADDITION
Details
by adding 5N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
by extracting with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the ethyl acetate phase was concentrated

Outcomes

Product
Details
Reaction Time
27 h
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)C(C)=O)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 38.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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